Dicarbonate vs. Monocarbonate: Functional Group Comparison of p-O-t-Boc-benzyl Alcohol
The primary differentiation of p-O-t-Boc-benzyl Alcohol lies in its dicarbonate functional group, which distinguishes it from simple monocarbonate Boc-protected phenols like tert-butyl 4-(hydroxymethyl)phenyl carbonate (CAS 156281-11-7). The target compound contains a -O-C(=O)-O-C(=O)-O-tBu motif , whereas the comparator has a simpler -O-C(=O)-O-tBu structure [1].
| Evidence Dimension | Protecting Group Structure |
|---|---|
| Target Compound Data | Dicarbonate (-O-C(=O)-O-C(=O)-O-tBu) |
| Comparator Or Baseline | Monocarbonate (-O-C(=O)-O-tBu) (tert-butyl 4-(hydroxymethyl)phenyl carbonate, CAS 156281-11-7) |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Chemical structure analysis |
Why This Matters
This structural feature dictates the compound's unique orthogonal stability and cleavage profile in multi-step syntheses, preventing cross-reactivity issues encountered with simpler analogs.
- [1] Angene Chemical. (n.d.). CAS 156281-11-7: Carbonic acid, 1,1-dimethylethyl 4-(hydroxymethyl)phenyl ester. Angenechem.com. View Source
